1H-Benzimidazole, 2-(1,1,2,2,3,3,3-heptafluoropropyl)-6-methyl-
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Overview
Description
1H-Benzimidazole, 2-(1,1,2,2,3,3,3-heptafluoropropyl)-6-methyl- is a chemical compound with the following properties:
Chemical Formula: CHBrFNOS
CAS Number: 1172847-72-1
Molecular Weight: 549.33 g/mol
Chemical Reactions Analysis
1H-Benzimidazole, 2-(1,1,2,2,3,3,3-heptafluoropropyl)-6-methyl- can undergo various chemical reactions, including:
Substitution Reactions: It may participate in nucleophilic substitution reactions due to the presence of the benzimidazole ring.
Oxidation and Reduction Reactions: The sulfur atom in the compound suggests potential redox chemistry.
Common Reagents: Specific reagents would depend on the reaction type, but typical reagents include bases, acids, and oxidizing agents.
Major Products: These would vary based on the specific reaction conditions.
Scientific Research Applications
This compound has applications in several fields:
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biology: Researchers may explore its interactions with biological macromolecules.
Medicine: Investigations into its potential pharmacological properties are warranted.
Industry: Its unique structure may find applications in materials science or specialty chemicals.
Mechanism of Action
The precise mechanism by which 1H-Benzimidazole, 2-(1,1,2,2,3,3,3-heptafluoropropyl)-6-methyl- exerts its effects remains an area of study. Molecular targets and pathways involved are yet to be fully elucidated.
Comparison with Similar Compounds
While detailed comparisons are challenging due to limited data, researchers can explore related compounds such as other benzimidazoles or fluorinated derivatives.
Properties
CAS No. |
1309602-09-2 |
---|---|
Molecular Formula |
C11H7F7N2 |
Molecular Weight |
300.17 g/mol |
IUPAC Name |
2-(1,1,2,2,3,3,3-heptafluoropropyl)-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C11H7F7N2/c1-5-2-3-6-7(4-5)20-8(19-6)9(12,13)10(14,15)11(16,17)18/h2-4H,1H3,(H,19,20) |
InChI Key |
LZUGALCGTWLULT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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